molecular formula C6H6ClNO2 B3092409 3-Chloro-2-methoxypyridin-4-OL CAS No. 1227600-52-3

3-Chloro-2-methoxypyridin-4-OL

Cat. No.: B3092409
CAS No.: 1227600-52-3
M. Wt: 159.57 g/mol
InChI Key: USYOZWKDSGMJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methoxypyridin-4-OL is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a hydroxyl group at the fourth position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methoxypyridin-4-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant levels. Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the subsequent disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with cofactors such as NADPH can also play a role in its metabolic processing.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its biological activity and the extent of its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can affect its interactions with other biomolecules and its overall impact on cellular physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxypyridin-4-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methoxypyridine with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. This reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that utilize efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxypyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methoxypyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methoxypyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYOZWKDSGMJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methoxypyridin-4-OL
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methoxypyridin-4-OL
Reactant of Route 3
3-Chloro-2-methoxypyridin-4-OL
Reactant of Route 4
3-Chloro-2-methoxypyridin-4-OL
Reactant of Route 5
3-Chloro-2-methoxypyridin-4-OL
Reactant of Route 6
3-Chloro-2-methoxypyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.